molecular formula C17H27NO B4585486 N-butyl-4-tert-butyl-N-ethylbenzamide

N-butyl-4-tert-butyl-N-ethylbenzamide

Cat. No.: B4585486
M. Wt: 261.4 g/mol
InChI Key: KJDLAOGYAODDCJ-UHFFFAOYSA-N
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Description

N-butyl-4-tert-butyl-N-ethylbenzamide is a benzamide derivative characterized by a central benzene ring substituted with a tert-butyl group at the para position and two alkylamide groups (N-butyl and N-ethyl) attached to the nitrogen atom. Benzamides are widely studied for their roles in medicinal chemistry and materials science, where substituents like tert-butyl groups enhance lipophilicity and metabolic stability . The compound’s uniqueness arises from its combination of bulky tert-butyl and flexible alkylamide groups, which may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name

N-butyl-4-tert-butyl-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-6-8-13-18(7-2)16(19)14-9-11-15(12-10-14)17(3,4)5/h9-12H,6-8,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDLAOGYAODDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion highlight key structural and functional differences between N-butyl-4-tert-butyl-N-ethylbenzamide and similar compounds:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications References
This compound C₁₉H₃₁NO - 4-tert-butyl
- N-butyl
- N-ethyl
Hypothesized enhanced lipophilicity and stability due to tert-butyl and alkylamide groups N/A
4-tert-butyl-N-(4-nitrophenyl)benzamide C₁₇H₁₈N₂O₃ - 4-tert-butyl
- N-(4-nitrophenyl)
Nitro group enhances electrophilicity; studied in medicinal chemistry for enzyme inhibition
N-tert-Butyl-3-chlorobenzamide C₁₁H₁₄ClNO - 3-chloro
- N-tert-butyl
Chlorine substituent increases reactivity in SNAr reactions; used in agrochemical research
4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide C₂₇H₃₆N₂O₃S - 4-tert-butyl
- Tetrahydrothiophene sulfone
- 4-ethylbenzyl
Sulfone moiety improves metabolic stability; potential applications in drug development
N-[4-(butan-2-yl)phenyl]-2-methylbenzamide C₁₉H₂₃NO - 4-(butan-2-yl)
- 2-methyl
Branched alkyl chain enhances bioavailability; studied for CNS activity

Structural and Functional Insights

Substituent Effects

  • tert-Butyl Group : Present in all compared compounds, this bulky group increases steric hindrance, reducing susceptibility to oxidative degradation. It also enhances lipophilicity, improving membrane permeability .
  • Electron-Withdrawing Groups : Compounds like 4-tert-butyl-N-(4-nitrophenyl)benzamide exhibit higher electrophilicity, enabling nucleophilic aromatic substitution (SNAr) reactions, whereas chlorine in N-tert-Butyl-3-chlorobenzamide directs reactivity to specific positions .

Medicinal Chemistry

  • Enzyme Inhibition : Nitro-substituted benzamides (e.g., 4-tert-butyl-N-(4-nitrophenyl)benzamide) show promise as kinase inhibitors due to their ability to form hydrogen bonds with active-site residues .
  • Neuroactive Potential: Compounds with branched alkyl chains, such as N-[4-(butan-2-yl)phenyl]-2-methylbenzamide, demonstrate improved blood-brain barrier penetration, suggesting CNS applications .

Material Science

  • Thermal Stability : tert-Butyl groups in benzamides contribute to higher thermal degradation temperatures (~250°C), as seen in analogs like 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl) derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-butyl-4-tert-butyl-N-ethylbenzamide, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling and alkylation. Key parameters include:

  • Temperature : 60–80°C for amide bond formation to minimize side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reaction efficiency .
  • Catalysts : Use of coupling agents like HATU or EDCI improves yield .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol achieves >95% purity .
    • Analytical Validation : Confirm structure via 1H^1H-NMR (e.g., tert-butyl singlet at ~1.3 ppm) and HRMS (exact mass: 333.23 g/mol) .

Q. How do functional groups in this compound influence its reactivity?

  • Key Reactivity Pathways :

  • Amide Hydrolysis : Susceptible under acidic (HCl, reflux) or basic (NaOH, 60°C) conditions, yielding carboxylic acid derivatives.
  • Aromatic Electrophilic Substitution : tert-butyl groups act as electron donors, directing reactions to the para position .
  • Alkyl Chain Modifications : N-ethyl and N-butyl groups can undergo oxidation or cross-coupling reactions (e.g., Suzuki-Miyaura) .
    • Experimental Design : Kinetic studies (UV-Vis monitoring) and solvent polarity adjustments (e.g., THF vs. DMSO) to control reaction outcomes .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved?

  • Case Study : Discrepancies in tert-butyl peak splitting (e.g., 1.3 ppm vs. 1.4 ppm) may arise from:

  • Solvent Effects : Deuterated chloroform vs. DMSO-d6 shifts proton signals .
  • Rotational Isomerism : Restricted rotation of the amide bond at low temperatures (e.g., 25°C vs. −40°C) .
    • Resolution Strategy :
  • Variable-temperature NMR to observe dynamic effects.
  • 2D-COSY or HSQC to confirm coupling patterns .

Q. What mechanisms underlie the thermal stability of this compound, and how does this impact storage?

  • Thermal Analysis :

  • TGA Data : Decomposition onset at ~220°C, with mass loss corresponding to tert-butyl group cleavage .
  • DSC : Endothermic peak at 85–90°C (melting point) .
    • Stability Optimization :
  • Store under inert gas (argon) at −20°C to prevent oxidation of alkyl chains .
  • Avoid prolonged exposure to UV light, which accelerates degradation (confirmed via HPLC stability assays) .

Q. How do steric effects from the tert-butyl group influence binding affinity in biological assays?

  • Case Study : In enzyme inhibition studies (e.g., kinase assays), the tert-butyl group:

  • Reduces binding pocket accessibility due to steric hindrance.
  • Enhances hydrophobic interactions in lipophilic regions (e.g., IC50 improvement from 10 µM to 2 µM in modified analogs) .
    • Experimental Design :
  • Molecular docking simulations (AutoDock Vina) paired with site-directed mutagenesis to validate binding sites .

Data Contradiction Analysis

Q. How to address inconsistencies in biological activity data across studies?

  • Common Issues :

  • Purity Variability : Impurities >5% (e.g., unreacted starting materials) skew IC50 values. Validate via LC-MS .
  • Assay Conditions : pH (7.4 vs. 6.5) and ionic strength alter compound solubility and activity .
    • Resolution Workflow :

Re-synthesize and re-test under standardized conditions.

Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Methodological Tables

Parameter Optimal Conditions References
Synthesis Temperature60–80°C (amide coupling)
Purification MethodSilica gel chromatography
Storage Conditions−20°C under argon
Key NMR Peaks1.3 ppm (tert-butyl), 7.2–7.5 ppm (aromatic)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-4-tert-butyl-N-ethylbenzamide
Reactant of Route 2
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N-butyl-4-tert-butyl-N-ethylbenzamide

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